

# A Technical Guide to 4-Heptyloxyphenol: Molecular Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	4-Heptyloxyphenol	
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Executive Summary: This document provides a comprehensive technical overview of **4-Heptyloxyphenol** (CAS: 13037-86-0), a para-substituted phenolic compound. It details the molecule's structure, physicochemical properties, and key biological activities, including its roles as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a selective inverse agonist of Steroidogenic Factor-1 (SF-1), and an antibacterial agent. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic and synthetic potential of this compound. All quantitative data is summarized in tables for clarity, and key biological pathways and experimental workflows are visualized.

#### Introduction

**4-Heptyloxyphenol** is an organic compound characterized by a phenol structure where the hydroxyl group is para to a heptyloxy substituent.[1] Classified as a 4-alkoxyphenol and an aromatic ether, its structure consists of a polar phenolic head and a long, nonpolar sevencarbon alkyl chain, rendering it hydrophobic and soluble in organic solvents.[1] This amphiphilic nature makes it a person of interest as an intermediate in the synthesis of surfactants and other functional materials.[1] More recently, **4-Heptyloxyphenol** has garnered attention in the scientific community for its distinct biological activities, which suggest potential applications in oncology, endocrinology, and microbiology.

#### **Molecular Structure and Identification**



The fundamental structure of **4-Heptyloxyphenol** consists of a benzene ring functionalized with a hydroxyl (-OH) group and a heptyloxy (-OC7H15) group at positions 1 and 4, respectively. The presence of the hydroxyl group allows for hydrogen bonding, while the long alkyl chain enhances its lipophilicity.[1]

Identifier	Value
IUPAC Name	4-(heptyloxy)phenol[2]
CAS Number	13037-86-0[1][2]
Molecular Formula	C13H20O2[1][3]
Molecular Weight	208.30 g/mol [2][3]
SMILES	CCCCCCCC1=CC=C(C=C1)O[2]
InChI	InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3[1][2]
InChlKey	HZBABTUFXQLADL-UHFFFAOYSA-N[1][2]
Synonyms	p-(Heptyloxy)phenol, Hydroquinone Mono-n-heptyl Ether, 4-heptoxyphenol[1][2][4]

## **Physicochemical Properties**

**4-Heptyloxyphenol** typically presents as a white to light-beige crystalline powder or a colorless to pale yellow solid, depending on purity and temperature.[1][4][5] It is stable under normal conditions and insoluble in water.[6]

Property	Value	Reference
Melting Point	60-65 °C	[4][6]
Boiling Point	~307.5-312 °C (estimate)	[4][6]
Density	~0.9962 g/cm³ (estimate)	[4]
рКа	10.35 ± 0.15 (Predicted)	[4]
LogP (Partition Coeff.)	4.01	[6]



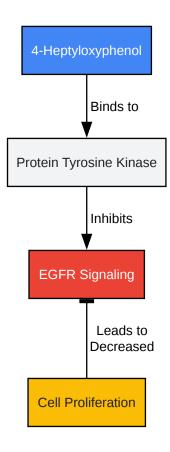
## **Biological Activity and Mechanism of Action**

**4-Heptyloxyphenol** exhibits multiple biological activities by interacting with specific cellular targets.

#### **Anticancer and Antiproliferative Effects**

The compound has been shown to inhibit the growth of various cancer cells and has been used as a chemotherapeutic agent in animal models.[7] Its primary mechanisms include:

- EGFR Signaling Inhibition: 4-Heptyloxyphenol binds to protein tyrosine kinase, leading to
  the reversible inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
   [1][7] This action can result in decreased cell proliferation and a reduction in tumor size.[1][7]
- Progesterone Receptor Inhibition: The molecule also acts as an inhibitor of progesterone receptors, which may be beneficial in reducing side effects associated with hormone therapies.[1][7]



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**Figure 1:** EGFR Signaling Inhibition by **4-Heptyloxyphenol**.

#### **Endocrine Activity**

**4-Heptyloxyphenol** is a selective inverse agonist at the orphan nuclear receptor Steroidogenic Factor-1 (SF-1), a key regulator of steroid hormone production.[4][5]

- Activity: It demonstrates an IC50 value of 50-100 nM for SF-1.[4][5]
- Selectivity: It shows no significant activity at other nuclear receptors, including estrogen, LRH-1, ROR, ERR, or Nurr receptors.[4][5]

Figure 2: Summary of 4-Heptyloxyphenol's Biological Targets.

#### **Antibacterial Activity**

The compound has demonstrated antibacterial properties against several bacterial strains.[8]

Bacterial Strain	Minimum Inhibitory Concentration (MIC)
Porphyromonas gingivalis	0.10 mM
Streptococcus artemidis	0.21 mM
Streptococcus sobrinus	0.14 mM

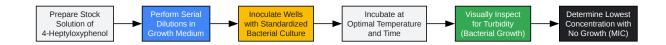
## **Experimental Protocols and Methodologies**

While detailed, step-by-step experimental protocols are not available from the cited sources, the fundamental methodologies used to determine the biological activities of **4-Heptyloxyphenol** can be described.

#### **Determination of Antibacterial Activity (MIC Assay)**

The Minimum Inhibitory Concentration (MIC) values were likely determined using a standard broth microdilution method. This protocol involves preparing serial dilutions of **4- Heptyloxyphenol** in a liquid growth medium, inoculating with a standardized bacterial suspension, and incubating under appropriate conditions. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.





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Figure 3: Generalized Workflow for an MIC Assay.

#### **Receptor-Ligand Interaction Assays**

The characterization of **4-Heptyloxyphenol** as an SF-1 inverse agonist with a specific IC50 value would typically involve cell-based reporter assays. In such an experiment, a host cell line is engineered to express the SF-1 receptor and a reporter gene (e.g., luciferase) linked to an SF-1-responsive promoter. The cells are treated with a known SF-1 agonist to induce reporter activity, followed by varying concentrations of **4-Heptyloxyphenol**. The concentration at which the compound inhibits 50% of the agonist-induced activity is determined as the IC50.

## Safety and Handling

**4-Heptyloxyphenol** is classified as an irritant and may pose some carcinogenic risk to humans.[1][4][7] Standard laboratory safety precautions should be observed.



Safety Information	Details
Hazard Codes	Xi (Irritant)[4]
GHS Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Risk Statements	R36/37/38: Irritating to eyes, respiratory system, and skin[4]
Safety Statements	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection.[4]
Stability	Stable under normal temperatures and pressures[6]
Incompatibilities	Oxidizing agents, acid chlorides, acid anhydrides[6]
Carcinogen Classification	Category IIB[1][7]

#### Conclusion

**4-Heptyloxyphenol** is a multifunctional molecule with well-defined physicochemical properties and diverse biological activities. Its ability to selectively modulate key cellular targets such as the EGFR signaling pathway and the SF-1 nuclear receptor, combined with its antibacterial properties, makes it a valuable compound for further investigation. For drug development professionals, its potential as a scaffold for novel therapeutics in oncology and endocrinology warrants exploration. For researchers and scientists, it serves as a useful tool for studying specific biological pathways.

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